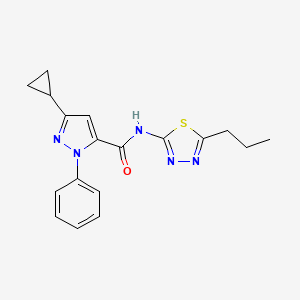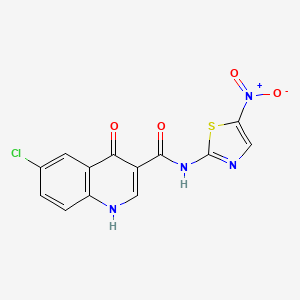![molecular formula C15H18FN7O2 B10993134 4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10993134.png)
4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and 1H-1,2,4-triazole-3-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and triazole-containing molecules, such as:
- 1-(4-fluorophenyl)piperazine
- 1-(2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl)piperazine
- 4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide .
Uniqueness
What sets 4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the fluorophenyl and triazole moieties enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C15H18FN7O2 |
|---|---|
Molecular Weight |
347.35 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H18FN7O2/c16-11-1-3-12(4-2-11)22-5-7-23(8-6-22)15(25)17-9-13(24)20-14-18-10-19-21-14/h1-4,10H,5-9H2,(H,17,25)(H2,18,19,20,21,24) |
InChI Key |
NCWMBFAPFDPLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B10993051.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B10993059.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10993068.png)

![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10993087.png)

![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993096.png)
![2-({2-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-YL}oxy)acetic acid](/img/structure/B10993100.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10993104.png)

![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B10993122.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B10993128.png)
![1,3,6-trimethyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10993137.png)
![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10993139.png)
